molecular formula C16H12F3NO3 B5502261 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No. B5502261
M. Wt: 323.27 g/mol
InChI Key: JSWRRYIEQANXGU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its structural uniqueness and potential for various applications in chemistry and materials science. Its synthesis, molecular structure, chemical reactions, properties, and analyses are foundational to understanding its capabilities and limitations.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, derivatives of benzamide have been synthesized through reactions involving nucleophilic substitution, amidation, and other key organic transformations. These processes often require careful control of reaction conditions to achieve the desired product with high yield and purity (Murai et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals a variety of interactions and conformations. X-ray diffraction studies provide detailed insights into the arrangement of atoms, the geometry around the amide bond, and the overall molecular conformation. For instance, specific benzamide derivatives have shown distinct molecular conformations and supramolecular aggregations, influenced by substituents on the benzamide ring (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include nucleophilic acyl substitutions, electrophilic aromatic substitutions, and the formation of hydrogen bonds, contributing to the compound's chemical diversity and application potential.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined by the compound's molecular structure and the nature of its substituents. For example, the crystal structure analysis provides insights into the compound's stability, packing, and potential for forming polymorphs (Zheng et al., 2018).

Scientific Research Applications

Antiarrhythmic Activity

Research has shown that benzamides, including compounds with trifluoromethyl groups, have been prepared and evaluated for their oral antiarrhythmic activity. Notably, compounds like flecainide acetate, derived from benzamide structures with trifluoromethyl groups, demonstrated significant potential as antiarrhythmic agents in clinical trials (Banitt et al., 1977).

Melanoma Cytotoxicity

Benzamide derivatives have been identified as selective agents for melanotic melanoma, utilized in scintigraphic imaging. Certain benzamide derivatives, when conjugated with cytostatics like chlorambucil, have shown enhanced cytotoxicity against melanoma cells, indicating their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antipathogenic Activity

A study on thiourea derivatives, including benzamide compounds, revealed their significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Supramolecular Packing Motifs

Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs, suggesting a new mode of organization for some columnar liquid crystals. The study's findings indicate the potential for benzamide derivatives in materials science, especially in the design of liquid crystal displays (Lightfoot et al., 1999).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)11-3-1-10(2-4-11)15(21)20-12-5-6-13-14(9-12)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRRYIEQANXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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